molecular formula C22H21N5O3S B2764304 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide CAS No. 372979-55-0

2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2764304
CAS No.: 372979-55-0
M. Wt: 435.5
InChI Key: IIEOXDVSMSSDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide is a synthetic purine derivative offered for research purposes. This compound is part of the broader class of purine-based molecules, which are fundamental to numerous biological processes and are investigated for their interaction with various enzymatic and receptor targets . The structure incorporates a benzyl group at the 7-position and a phenylacetamide group linked via a sulfanyl bridge at the 8-position, modifications that are often explored in medicinal chemistry to modulate a compound's affinity, selectivity, and metabolic stability. Purine scaffolds are known to play critical roles in cellular signaling . The specific research applications and mechanism of action for this compound are yet to be fully characterized in published literature. It is presented to the scientific community as a chemical tool to probe novel biological pathways or to serve as a synthetic intermediate for further chemical exploration. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-25-19-18(20(29)26(2)22(25)30)27(13-15-9-5-3-6-10-15)21(24-19)31-14-17(28)23-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEOXDVSMSSDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide involves several steps. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the purity and yield of the product .

Chemical Reactions Analysis

2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action are still under investigation, but it is thought to affect cellular processes related to its molecular structure .

Comparison with Similar Compounds

A. Electronic Effects and Binding Affinity

  • The target compound’s N-phenylacetamide group exhibits a high charge density on the carbonyl oxygen (−0.488 e), enhancing hydrogen-bonding with target proteins (e.g., kinases or receptors) .
  • Substitution with electron-withdrawing groups (e.g., 3-chlorobenzyl in ) increases metabolic stability but may reduce binding affinity due to steric hindrance .

B. Solubility and Bioavailability

  • The 7-hexadecyl analog () has logP > 7, rendering it unsuitable for systemic use but viable for topical formulations .
  • The 2-methoxyethyl derivative () shows improved aqueous solubility (logP ~2.5) while retaining moderate receptor affinity, making it a lead candidate for oral drugs .

Biological Activity

2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N4O4S
  • Molecular Weight : 388.44 g/mol
  • CAS Number : 372979-55-0

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.

  • Mechanism of Action :
    • The compound interacts with key receptor tyrosine kinases (RTKs) such as VEGFR-2 (vascular endothelial growth factor receptor), PDGFR-β (platelet-derived growth factor receptor), and EGFR (epidermal growth factor receptor) to inhibit their activity.
    • It disrupts microtubule assembly, leading to impaired cell division and ultimately inducing apoptosis in cancer cells.
  • Case Studies :
    • In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer and lung cancer cell lines .
    • A study reported an IC50 value indicating that this compound is effective at low concentrations compared to other known anticancer agents .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent , particularly against certain bacterial strains.

  • Inhibition of Bacterial Growth :
    • Research has indicated that it possesses inhibitory effects on beta-lactamase enzymes produced by resistant bacteria .
    • The compound's structure allows it to act as a beta-lactamase inhibitor, enhancing the effectiveness of beta-lactam antibiotics against resistant strains.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
SolubilityWater-soluble as HCl salt
Plasma Protein BindingApproximately 34%
Elimination Half-lifeApproximately 10 hours

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step reactions with careful control of temperature, pH, and reagent stoichiometry. A typical route includes:

Substitution reactions at the purine core (e.g., thioether formation at the 8-position using mercaptoacetic acid derivatives) .

Amide coupling between the sulfanyl-acetic acid intermediate and aniline derivatives, often mediated by coupling agents like EDCI or HOBt .

Purification via column chromatography or recrystallization to achieve >95% purity .

Key Parameters Typical Conditions
Reaction temperature60–80°C for substitution reactions
pH controlNeutral to slightly basic (pH 7–8)
Solvent systemDMF or DMSO for polar intermediates

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of substitutions (e.g., benzyl vs. methyl groups) and amide bond formation .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., purine ring conformation) .

Q. How can researchers screen for basic biological activity?

  • In vitro enzyme assays : Test inhibition of adenosine deaminase or kinases due to structural resemblance to purine-based inhibitors .
  • Cellular cytotoxicity assays : Use MTT or ATP-based viability tests in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data?

Contradictions may arise from impurities, assay variability, or target promiscuity. Mitigation strategies:

  • Dose-response profiling : Establish EC50/IC50 values across multiple assays .
  • Metabolite analysis : Use LC-MS to identify degradation products interfering with activity .
  • Computational docking : Compare binding modes with structurally similar purine derivatives (e.g., CHEMBL4870571) .

Q. What strategies improve regioselectivity in functionalizing the purine core?

  • Protecting group chemistry : Temporarily block reactive sites (e.g., N7 or N9) during substitution .
  • Solvent polarity effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 8-position .
  • Catalytic systems : Use phase-transfer catalysts for heterogeneous reactions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic substitution : Vary the benzyl (e.g., 4-methylbenzyl) and acetamide (e.g., N-aryl vs. N-alkyl) groups .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography .
SAR Modifications Biological Impact
Benzyl group substitutionAlters lipophilicity and membrane penetration
Acetamide N-substituentInfluences target selectivity (e.g., kinase vs. receptor)

Q. What advanced techniques characterize electrochemical properties?

  • Cyclic voltammetry : Probe redox activity of the thioether and purine moieties .
  • Spectroelectrochemistry : Correlate structural changes with redox states using in-situ FTIR .

Q. How to address stability issues in aqueous buffers?

  • pH-dependent stability studies : Use HPLC to monitor degradation rates at pH 4–9 .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

Cross-Disciplinary Applications

Q. Can this compound be applied in non-biological research?

  • Material science : Study self-assembly properties due to planar purine cores and amphiphilic substituents .
  • Catalysis : Explore metal coordination via the sulfanyl group for heterogeneous catalysis .

Q. What computational tools model its interaction with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to adenosine receptors using AMBER or GROMACS .
  • QSAR modeling : Predict ADMET properties with software like Schrödinger’s QikProp .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.